5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one
Description
5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hexyl chain at position 5, a mercapto (-SH) group at position 2, and a methyl group at position 4. Its molecular formula is C₁₁H₁₈N₂OS, with a molecular weight of 226.34 g/mol and a CAS registry number of 59224-06-5 .
Structurally, the pyrimidinone core provides a planar aromatic system, with the mercapto group acting as a nucleophilic site. The hexyl chain may influence solubility in nonpolar solvents and biological membrane permeability.
Properties
IUPAC Name |
5-hexyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-4-5-6-7-9-8(2)12-11(15)13-10(9)14/h3-7H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKKXZRDBZPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(NC(=S)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercapto-4,6-dimethylpyrimidine and hexyl bromide.
Alkylation Reaction: The 2-mercapto-4,6-dimethylpyrimidine undergoes an alkylation reaction with hexyl bromide in the presence of a base, such as potassium carbonate, to introduce the hexyl group at the 5-position.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to modify the pyrimidine ring or the functional groups attached to it.
Substitution: The hexyl group or the mercapto group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hexyl and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Key Observations :
- Mercapto vs. Methylthio : The mercapto group (-SH) in the target compound is more reactive than methylthio (-SCH₃) due to the free thiol, enabling disulfide bond formation or metal coordination .
- Hexyl Chain vs. Phenyl/Thienyl : The hexyl group enhances lipophilicity (logP ~3.5 estimated) compared to aromatic substituents (e.g., phenyl in ), which may improve membrane permeability but reduce aqueous solubility.
- Chloro Substituent : The 5-chloro analog lacks nucleophilic sites but may exhibit electrophilic reactivity, useful in cross-coupling reactions.
Spectroscopic and Analytical Data
NMR Comparison:
- For example, 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2-(1H)-one shows δ 7.28 (Ar-H) and δ 9.20 (NH) in DMSO-d₆ .
- 5-Aceto-6-methyl-4-(2-thienyl) Derivative : Displays δ 2.14 (CH₃), δ 7.35 (thienyl-H), and δ 9.24 (NH) .
- Methylthio Analogs : Methylthio groups typically resonate at δ 2.1–2.5 (SCH₃) in ¹H NMR, contrasting with mercapto protons, which appear as broad singlets near δ 1.5–3.0 depending on exchange .
Elemental Analysis:
- The 5-aceto-thienyl derivative shows close agreement between calculated and found values (e.g., C: 55.91% vs. 55.87%) , suggesting high purity. The target compound’s discontinued status may reflect challenges in achieving consistent analytical benchmarks.
Biological Activity
5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one is a compound belonging to the class of pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Hypolipidemic Effects
Research has indicated that derivatives of 2-mercapto-pyrimidines exhibit hypolipidemic properties. For instance, related compounds have been shown to lower lipid levels in tissues and modulate lipid metabolism by affecting enzyme activities involved in lipid synthesis. A notable study demonstrated that a similar compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), significantly reduced low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels in rodent models at doses of 10 and 20 mg/kg/day . This suggests that 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one may possess similar lipid-modulating effects.
2. Antioxidant Activity
Compounds with a mercapto group often exhibit antioxidant properties. The presence of sulfur in the structure is known to enhance free radical scavenging activity. In vitro studies have shown that pyrimidine derivatives can effectively neutralize reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.
3. Antitumor Activity
There is emerging evidence that pyrimidine derivatives exhibit antitumor activity. For example, studies on related thienopyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that the mercapto group may enhance the anticancer properties of these compounds .
Lipid Metabolism Modulation
The hypolipidemic effects are primarily attributed to the modulation of enzymes involved in lipid metabolism. The compound may inhibit the activity of acetyl-CoA carboxylase and fatty acid synthase, leading to decreased lipid synthesis and increased fatty acid oxidation.
Free Radical Scavenging
The antioxidant mechanism involves the donation of electrons from the mercapto group to neutralize free radicals, thereby preventing cellular damage. This property is crucial for protecting cells from oxidative stress and could have implications in aging and neurodegenerative diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one and its derivatives?
- Methodology :
- Multi-component reactions : Pyrimidinone cores are often synthesized via Biginelli-like reactions. For example, derivatives can be prepared by refluxing aldehydes, β-keto esters, and thiourea in a toluene/heptane solvent system with ZnCl₂ as a catalyst .
- Thiol incorporation : The 2-mercapto group is introduced using thiourea or post-synthetic thiolation. For instance, 2-mercapto-pyrimidinones are synthesized by cyclizing thiourea with ketones and aldehydes under acidic conditions .
- Key parameters : Reaction time (monitored via TLC), solvent polarity, and catalyst selection influence yield and purity.
Q. What spectroscopic techniques are used to characterize 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1676 cm⁻¹, S-H at ~2539 cm⁻¹) .
- NMR :
- ¹H NMR: Aromatic protons (δ 7.49–8.24 ppm), thiol protons (δ 12.43–13.14 ppm) .
- ¹³C NMR: Carbonyl (δ ~175 ppm), pyrimidinone ring carbons (δ 152–159 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 365 [M⁺] for similar derivatives) confirm molecular weight .
Q. What biological activities are associated with pyrimidinone derivatives?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) .
- Enzyme inhibition studies : Evaluate interactions with targets like dihydrofolate reductase (DHFR) via kinetic assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : SHELX software refines bond lengths, angles, and torsion angles. For pyrimidinones, hydrogen bonding (e.g., N-H···S interactions) stabilizes the thione tautomer .
- Validation : Compare experimental data with computational models (e.g., DFT) to confirm tautomeric preferences .
Q. How can researchers address contradictions in spectroscopic data interpretation?
- Case study : A derivative showed conflicting ¹H NMR signals for thiol protons (δ 12.43–13.14 ppm). Resolution involved:
- Variable-temperature NMR : Confirmed dynamic thiol-thione tautomerism .
- Deuteration experiments : Exchanged -SH with -SD to simplify splitting patterns .
Q. What strategies improve the stability of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one under physiological conditions?
- Methodology :
- pH-dependent stability : Thiol oxidation is minimized by storing compounds in inert atmospheres (N₂) or using antioxidants (e.g., ascorbic acid) .
- Prodrug design : Mask the thiol group as a disulfide or ester to enhance bioavailability .
Q. How do substituents influence the structure-activity relationship (SAR) of pyrimidinone derivatives?
- Methodology :
- Comparative synthesis : Varying the hexyl chain length or substituting the 6-methyl group with halogens (e.g., Cl, F) alters lipophilicity and target binding .
- Biological testing : IC₅₀ values from enzyme assays correlate with substituent electronegativity (e.g., electron-withdrawing groups enhance DHFR inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
